molecular formula C12H15F2NO2 B243894 N-[2-(difluoromethoxy)phenyl]pentanamide

N-[2-(difluoromethoxy)phenyl]pentanamide

Cat. No. B243894
M. Wt: 243.25 g/mol
InChI Key: BPQJEVHOCQNZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]pentanamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a member of the class of amides and has a molecular formula of C12H16F2NO2. In

Mechanism of Action

N-[2-(difluoromethoxy)phenyl]pentanamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain. The exact mechanism by which N-[2-(difluoromethoxy)phenyl]pentanamide protects dopaminergic neurons from oxidative stress is not yet fully understood, but it is thought to involve its antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(difluoromethoxy)phenyl]pentanamide are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-[2-(difluoromethoxy)phenyl]pentanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(difluoromethoxy)phenyl]pentanamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of using N-[2-(difluoromethoxy)phenyl]pentanamide is its potential toxicity. Studies have shown that high doses of N-[2-(difluoromethoxy)phenyl]pentanamide can cause liver damage, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research related to N-[2-(difluoromethoxy)phenyl]pentanamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism by which N-[2-(difluoromethoxy)phenyl]pentanamide protects dopaminergic neurons from oxidative stress. Finally, the development of safer and more effective acetylcholinesterase inhibitors, such as N-[2-(difluoromethoxy)phenyl]pentanamide, is an ongoing area of research in the field of neuropharmacology.
Conclusion
In conclusion, N-[2-(difluoromethoxy)phenyl]pentanamide is a chemical compound with potential applications in scientific research related to the treatment of neurological disorders. Its inhibition of acetylcholinesterase and neuroprotective effects make it a promising candidate for further study. However, caution should be taken when handling this compound due to its potential toxicity. Future research in this area may lead to the development of safer and more effective treatments for neurological disorders.

Synthesis Methods

The synthesis method of N-[2-(difluoromethoxy)phenyl]pentanamide involves the reaction of 2-(difluoromethoxy)aniline with pentanoyl chloride in the presence of triethylamine. The reaction proceeds under reflux conditions in dichloromethane, and the resulting product is then purified by column chromatography. This method has been reported to yield N-[2-(difluoromethoxy)phenyl]pentanamide with a purity of over 95%.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]pentanamide has been primarily used in research related to the treatment of neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-[2-(difluoromethoxy)phenyl]pentanamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.

properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]pentanamide

InChI

InChI=1S/C12H15F2NO2/c1-2-3-8-11(16)15-9-6-4-5-7-10(9)17-12(13)14/h4-7,12H,2-3,8H2,1H3,(H,15,16)

InChI Key

BPQJEVHOCQNZGH-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1OC(F)F

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1OC(F)F

Origin of Product

United States

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